molecular formula C16H18ClN3O2S B2554322 Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate CAS No. 346662-91-7

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B2554322
CAS No.: 346662-91-7
M. Wt: 351.85
InChI Key: AGQZNIGGIBWSLJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate (CAS: 1247749-20-7) is a heterocyclic compound featuring a piperazine ring linked to a thiazole moiety substituted with a 4-chlorophenyl group and an ethyl carboxylate ester. Its molecular formula is C₁₆H₁₇ClN₃O₂S, with a molecular weight of 362.85 g/mol.

Its structural complexity—combining a piperazine backbone (known for conformational flexibility and hydrogen-bonding capacity) with a thiazole ring (a bioisostere for amide groups)—makes it a valuable scaffold for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

ethyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-2-22-16(21)20-9-7-19(8-10-20)15-18-14(11-23-15)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQZNIGGIBWSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-chlorophenylthiazole with piperazine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

Pharmacological Applications

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate exhibits significant pharmacological properties, particularly in the treatment of microbial infections and as a potential anti-cancer agent.

Antimicrobial Activity

Research has shown that thiazole derivatives, including those similar to this compound, possess antimicrobial properties. A study evaluated several thiazole compounds against various microorganisms. The results indicated that these compounds generally showed weaker antibacterial activity compared to reference drugs like ketoconazole and chloramphenicol, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml for most tested compounds . However, some derivatives demonstrated promising activity against specific gram-positive bacteria, suggesting a potential role in treating infections.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the thiazole ring followed by the introduction of the piperazine moiety.

Synthetic Route

A common synthetic approach involves:

  • Formation of Thiazole : The initial step often involves the reaction of thiosemicarbazides with isothiocyanates to form thiazole derivatives.
  • Piperazine Integration : Subsequent reactions incorporate piperazine units to yield the final product.
  • Esters Formation : The carboxylic acid group is then transformed into an ester through reaction with an alcohol (in this case, ethyl alcohol).

Case Studies and Research Findings

Several studies have explored the biological potential of compounds related to this compound:

Study on Antimicrobial Efficacy

A study analyzed the antimicrobial efficacy of various thiazole derivatives against a range of pathogens. The findings highlighted that while many compounds exhibited moderate activity, specific structural modifications could enhance their efficacy .

Biological Screening

Another research effort focused on screening eight different thiazole compounds for their biological potential against neglected tropical diseases. It was found that these compounds had favorable pharmacokinetic profiles, indicating their suitability for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate (Target ) with structurally related analogs, focusing on substituents, physicochemical properties, and reported bioactivities.

Compound Name & Structure Key Structural Features Bioactivity/Properties References
Target : this compound - Piperazine-carboxylate
- Thiazole with 4-Cl-phenyl substituent
Discontinued; no explicit bioactivity reported
Analog 1 : Ethyl 4-(4-{[4-(4-phenoxyphenyl)thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate - Piperazine-carboxylate
- Thiazole with phenoxyphenyl
- Sulfonyl and carbamoyl groups
Not explicitly reported; sulfonyl groups may enhance solubility or binding affinity
Analog 2 : 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide - Thiazole with 4-Cl-phenyl
- Amide and nitroguanidine side chain
Reported activity scores: 11, 6, 6 (context unspecified; possibly enzyme inhibition or cytotoxicity)
Analog 3 : (E)-4-((2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazineylidene)methyl)-phenol - Thiazole with 4-Cl-phenyl
- Hydrazineylidene and phenolic groups
Tested for anticancer activity against breast cancer cell lines (specific data not provided)
Analog 4 : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide - Piperazine-carboxamide
- 4-Cl-phenyl directly attached to piperazine
Structural studies confirm chair conformation of piperazine; comparable bond lengths/angles
Analog 5 : Ethyl 4-((4-chlorophenyl)sulfonyl)piperazine-1-carboxylate - Piperazine-carboxylate
- 4-Cl-phenyl linked via sulfonyl group
Predicted properties: density 1.375 g/cm³, boiling point 465.1°C, pKa -0.44

Structural and Functional Differences

  • Thiazole vs. Direct Phenyl Attachment : The Target’s thiazole ring distinguishes it from analogs like Analog 4 , where the 4-chlorophenyl group is directly attached to piperazine. The thiazole moiety may enhance π-π stacking interactions in biological targets compared to simpler aryl groups .
  • Carboxylate vs. Carboxamide/Sulfonyl : The ethyl carboxylate group in the Target and Analog 5 contrasts with carboxamide (Analog 4 ) or sulfonyl (Analog 5 ) functionalities. Carboxylates generally improve solubility, while sulfonyl groups can increase metabolic stability .
  • Hydrazineylidene Derivatives : Analog 3 introduces a hydrazineylidene group, which is absent in the Target. This modification is common in anticancer agents, as hydrazine derivatives often exhibit pro-apoptotic effects .

Bioactivity Insights

  • While the Target lacks explicit bioactivity data, Analog 2 and Analog 3 show measurable biological effects. For example, Analog 2 demonstrated activity scores of 11, 6, and 6 in unspecified assays, suggesting moderate potency .
  • Analog 5 , with its sulfonyl group, has predicted physicochemical properties (e.g., boiling point 465.1°C) that may influence its pharmacokinetic profile compared to the Target .

Biological Activity

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a piperazine moiety, and a chlorophenyl group, contributing to its diverse biological activities. The molecular formula is C15H18ClN3O2SC_{15}H_{18}ClN_{3}O_{2}S, and it has a molecular weight of approximately 319.84 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds containing thiazole rings exhibit various biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit key enzymatic pathways.
  • Antitumor Activity : Studies have shown that thiazole-based compounds can induce apoptosis in cancer cells. For instance, the presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against specific cancer cell lines by affecting cellular signaling pathways.
  • Neuroprotective Effects : Some thiazole derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, potentially by modulating oxidative stress and inflammation.

Antitumor Activity

A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that this compound exhibited significant inhibitory effects on cell proliferation with an IC50 value in the low micromolar range. The structure-activity relationship (SAR) analysis suggested that the chlorophenyl group plays a crucial role in enhancing cytotoxic activity due to its electronic properties .

Antimicrobial Activity

In another investigation, a series of thiazole derivatives were synthesized and tested for antimicrobial efficacy. This compound showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Biological Activity Mechanism IC50/MIC Reference
AntitumorInduction of apoptosisLow micromolar
AntimicrobialDisruption of microbial membranesVaries (µg/mL)
NeuroprotectiveModulation of oxidative stressNot quantified

Case Studies

  • Cytotoxicity Study : In vitro studies demonstrated that the compound significantly reduced viability in A431 and Jurkat cells, indicating its potential as an anticancer agent. The mechanism was linked to the activation of apoptotic pathways mediated by reactive oxygen species (ROS) generation.
  • Antimicrobial Efficacy : A comparative study highlighted the effectiveness of this compound against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antimicrobial agents.

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